N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide core functionalized with a tert-butyl group at the nitrogen atom and a 5-methyl-1,2,4-oxadiazole moiety linked via a methylene bridge. The pyrrolidine ring confers conformational rigidity, which may enhance target binding specificity, while the oxadiazole group acts as a bioisostere for ester or amide functionalities, improving metabolic stability .
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H22N4O2/c1-9-14-11(16-19-9)8-17-6-5-10(7-17)12(18)15-13(2,3)4/h10H,5-8H2,1-4H3,(H,15,18) |
InChI Key |
OIGAUZKVTSGFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(C2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the desired oxadiazole ring.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyrrolidine derivative with the oxadiazole intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or related reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Variations
Compound 39 (3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide):
- Core Structure : Pyrrole-2-carboxamide vs. pyrrolidine-3-carboxamide in the target compound. The saturated pyrrolidine in the target may offer greater conformational flexibility compared to the aromatic pyrrole in Compound 39, influencing binding kinetics .
- Substituents : The trifluoromethylpyridinyl group in Compound 39 introduces strong electron-withdrawing effects and enhanced lipophilicity, whereas the tert-butyl group in the target compound provides steric bulk and hydrophobic interactions.
- Compounds (e.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide): Core Structure: Benzamide vs. pyrrolidine-carboxamide. Benzamide derivatives may exhibit planar geometry, favoring interactions with flat binding pockets, while the pyrrolidine core could enable three-dimensional binding in enzymes or receptors . Functional Groups: Methylthio (-SCH3) linkages in compounds vs. methylene (-CH2-) bridges in the target compound. Thioether groups may reduce metabolic stability compared to the oxadiazole-methyl linkage .
Physicochemical Properties
Therapeutic Implications
- Compounds: Designed for cancer, viral infections, and thrombosis. Nitro and cyano substituents may enhance binding to enzymes like PARP or viral proteases .
- Target Compound : The tert-butyl group aligns with motifs in kinase inhibitors (e.g., ibrutinib), suggesting possible applications in oncology. The oxadiazole moiety may confer resistance to hydrolysis, improving oral bioavailability compared to ester-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
